molecular formula C24H22N4O2S4 B2470398 3-(PHENYLSULFANYL)-N-(4-{2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE CAS No. 393838-76-1

3-(PHENYLSULFANYL)-N-(4-{2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE

Cat. No.: B2470398
CAS No.: 393838-76-1
M. Wt: 526.71
InChI Key: FOSHYWKXXOIEDT-UHFFFAOYSA-N
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Description

The compound 3-(phenylsulfanyl)-N-(4-{2-[3-(phenylsulfanyl)propanamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)propanamide is a structurally complex molecule featuring two 1,3-thiazol rings interconnected via propanamide linkages, each bearing phenylsulfanyl substituents. The phenylsulfanyl groups may enhance lipophilicity, influencing membrane permeability and target binding, though empirical data are required to confirm this hypothesis.

Properties

IUPAC Name

3-phenylsulfanyl-N-[4-[2-(3-phenylsulfanylpropanoylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S4/c29-21(11-13-31-17-7-3-1-4-8-17)27-23-25-19(15-33-23)20-16-34-24(26-20)28-22(30)12-14-32-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,25,27,29)(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSHYWKXXOIEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PHENYLSULFANYL)-N-(4-{2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate thiazole compounds, followed by the introduction of phenylsulfanyl groups through nucleophilic substitution reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(PHENYLSULFANYL)-N-(4-{2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

    Substitution: The thiazole rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

3-(PHENYLSULFANYL)-N-(4-{2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(PHENYLSULFANYL)-N-(4-{2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl groups and thiazole rings can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:

Compound Name Core Structure Key Substituents/Functional Groups Synthesis Highlights Potential Applications References
Target Compound Bis-thiazol-propanamide Phenylsulfanyl, amide Likely involves CS₂/KOH coupling Pharmaceutical intermediates
3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulfinyl]-N-sulfamoylpropanamidine () Thiazol-propanamidine Sulfamoyl, guanidine Oxidation of sulfanyl to sulfinyl Antiulcer (Famotidine analog)
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () Piperidinyl-propanamide Methoxymethyl, phenyl Amide coupling in DMF Pharmaceutical intermediates
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides () Oxadiazol-thiazol Amino-thiazol, oxadiazol Hydrazine hydrate reflux Antimicrobial agents

Key Comparisons:

Core Heterocycles: The target compound’s bis-thiazol core contrasts with oxadiazol-thiazol hybrids () and piperidinyl-propanamides (). Piperidine derivatives () prioritize conformational flexibility for receptor binding .

Functional Groups :

  • Phenylsulfanyl groups in the target compound differ from sulfamoyl () and methoxymethyl () substituents. Sulfanyl groups may improve lipid solubility but are prone to oxidation, unlike sulfamoyl groups, which enhance water solubility and target specificity (e.g., Famotidine’s H₂ antagonism) .

Synthesis Complexity :

  • The target compound’s synthesis likely parallels ’s multi-step protocol, requiring CS₂/KOH-mediated cyclization and DMF/LiH coupling . In contrast, piperidinyl-propanamides () emphasize simpler amide bond formation .

Biological Activity

The compound 3-(Phenylsulfanyl)-N-(4-{2-[3-(phenylsulfanyl)propanamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)propanamide is a thiazole-based derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including phenyl sulfanyl and thiazole moieties. The molecular formula is C18H20N4S2C_{18}H_{20}N_4S_2, with a molecular weight of approximately 372.5 g/mol.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates potential efficacy in:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antibacterial properties against a range of pathogens.
  • Anticancer Properties : The thiazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antiviral Effects : Some derivatives in the thiazole class have shown potential as antiviral agents, particularly against RNA viruses.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds containing thiazole rings often inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Interference with Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell growth and apoptosis.
  • Binding Affinity to Target Proteins : The presence of phenyl sulfanyl groups enhances binding affinity to specific proteins involved in disease processes.

Antimicrobial Activity

A study conducted by demonstrated that thiazole derivatives, including the target compound, showed promising results against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 16 µg/mL.

Anticancer Efficacy

In vitro studies have shown that the compound can induce apoptosis in breast cancer cells (MCF-7). A concentration-dependent response was observed, with IC50 values around 25 µM after 48 hours of treatment. This indicates a strong potential for further development as an anticancer agent.

Antiviral Activity

Research highlighted in noted that thiazole derivatives demonstrated antiviral activity against Hepatitis C Virus (HCV). The compound exhibited an EC50 value of 0.35 µM, showing significant promise as a therapeutic agent against viral infections.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectIC50/EC50 Value
AntimicrobialStaphylococcus aureusInhibition16 µg/mL
AnticancerMCF-7 (breast cancer)Apoptosis induction25 µM
AntiviralHCVViral replication inhibition0.35 µM

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